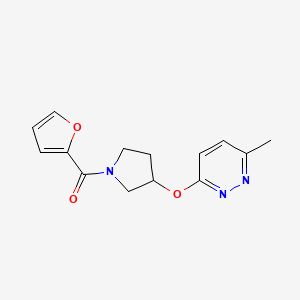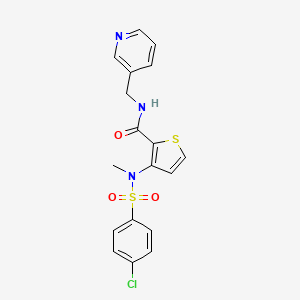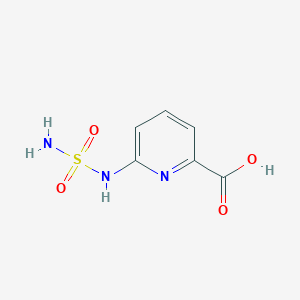
6-(Sulfamoylamino)pyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-(Sulfamoylamino)pyridine-2-carboxylic acid” is a derivative of pyridinecarboxylic acid . Pyridinecarboxylic acids are a group of organic compounds which are monocarboxylic derivatives of pyridine .
Synthesis Analysis
The synthesis of similar compounds, such as 6-(4-alkyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine-2-carboxylates, has been reported. These compounds have been prepared from 6-methoxycarbonylpyridine-2-carboxylic acid by a sequence of three reactions with an overall yield of 40–50% .Aplicaciones Científicas De Investigación
Environmental Remediation and Analysis
Total Oxidizable Precursor (TOP) Assay in Groundwater : A study by Martin et al. (2019) detailed the use of the TOP assay for assessing sites contaminated by per- and polyfluoroalkyl substances (PFAS). This method is crucial for integrating precursors to perfluoroalkyl acids (pre-PFAAs) into the contamination assessment, highlighting the environmental impact and remediation efforts required for such contaminants (Martin et al., 2019).
Electrochemical Degradation of PFAS : Gómez-Ruiz et al. (2017) reported on the electrochemical treatment of poly- and perfluoroalkyl substances in industrial wastewater. This approach demonstrates a promising avenue for the management of PFAS emissions, suggesting a novel application for compounds like 6-(Sulfamoylamino)pyridine-2-carboxylic acid in environmental remediation technologies (Gómez-Ruiz et al., 2017).
Material Science and Chemistry
Synthesis of Metal–Organic Frameworks (MOFs) : Yang et al. (2012) used pyridine-2,6-dicarboxylic acid for synthesizing MOFs with luminescent properties. These materials have applications in sensing, imaging, and light-emitting devices, showcasing the versatility of pyridine derivatives in materials science (Yang et al., 2012).
Catalysis and Organic Synthesis : Moosavi‐Zare et al. (2013) and Khazaei et al. (2013) highlighted the use of sulfonic acid functionalized pyridinium chloride as a catalyst for the solvent-free synthesis of complex organic compounds. These studies illustrate the application of pyridine derivatives in facilitating chemical transformations, which is crucial for pharmaceutical synthesis and materials chemistry (Moosavi‐Zare et al., 2013), (Khazaei et al., 2013).
Analytical Chemistry
- Anodic Stripping Voltammetry for Metal Detection : Xiao et al. (2020) developed a modified glassy carbon electrode using pyridine-2-sulfonic acid for the analysis of Cd2+ and Pb2+ through anodic stripping voltammetry. This application demonstrates the potential of pyridine derivatives in enhancing analytical methods for environmental monitoring and metal detection (Xiao et al., 2020).
Propiedades
IUPAC Name |
6-(sulfamoylamino)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4S/c7-14(12,13)9-5-3-1-2-4(8-5)6(10)11/h1-3H,(H,8,9)(H,10,11)(H2,7,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAEDQMLMMPSUAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)NS(=O)(=O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Sulfamoylamino)pyridine-2-carboxylic acid | |
CAS RN |
1596108-27-8 |
Source


|
| Record name | 6-(sulfamoylamino)pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(5-Chloro-2-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B2651092.png)
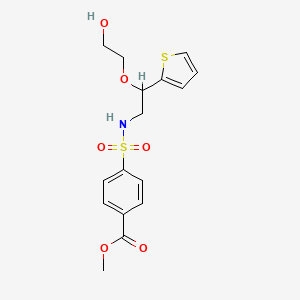
![Methyl trans-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/no-structure.png)

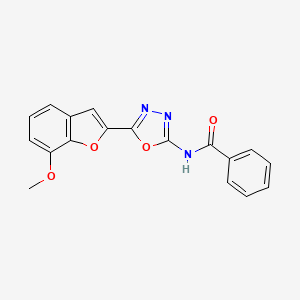
![1-[1-(4-Methoxyphenyl)-2-nitroethyl]-3,5-dimethylpyrazole](/img/structure/B2651098.png)
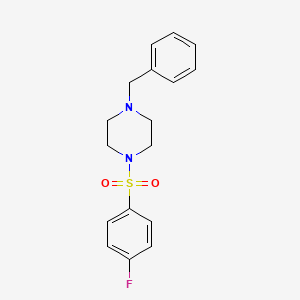
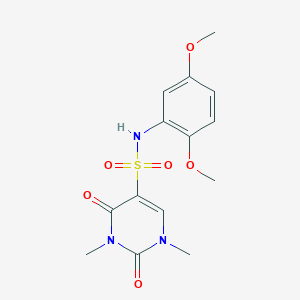
![N-naphthalen-1-yl-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2651104.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2651106.png)
![N-[(4-cyclohexyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2651107.png)
